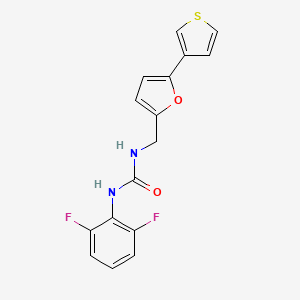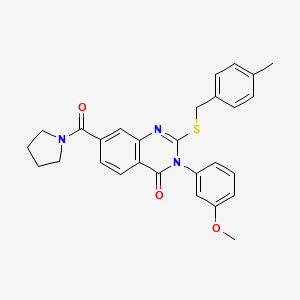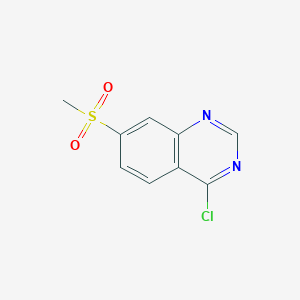
1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds include protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, which are of interest in medicinal chemistry. Abdelrazek et al. (2010) discuss the dimerization reactions of related malononitrile compounds, leading to the formation of various derivatives with potential pharmacological applications (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Antibacterial and Antifungal Properties
Compounds similar to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea have shown promising antibacterial and antifungal activities. Alabi et al. (2020) synthesized urea and thiourea derivatives, demonstrating their efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Alabi, Abdulsalami, Adeoye, Aderinto, & Adigun, 2020).
Electron Paramagnetic Resonance Studies
In a study by Fajarí et al. (1998), derivatives of furan and thiophene, structurally related to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, were analyzed using electron paramagnetic resonance. This research aids in understanding the electronic properties of such compounds, which can be crucial in designing materials for electronic applications (Fajarí, Brillas, Alemán, & Juliá, 1998).
Antipathogenic Activity
Limban et al. (2011) explored the antipathogenic activity of thiourea derivatives, similar to the compound . Their study revealed significant activity against biofilm-forming bacterial strains, suggesting potential use in treating infections involving biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Novel Compounds
Koza and Balcı (2011) reported the synthesis of new classes of compounds starting from methylene-connected esters of thiophene and furan, akin to the structure of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea. This research contributes to the diversity of chemical compounds available for various applications (Koza & Balcı, 2011).
Enantioselective Anion Receptors
Roussel et al. (2006) studied atropisomeric (thio)ureas, which are structurally related to the compound , as enantioselective anion receptors. Their findings contribute to the development of new molecular sensors and chiral recognition materials (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-12-2-1-3-13(18)15(12)20-16(21)19-8-11-4-5-14(22-11)10-6-7-23-9-10/h1-7,9H,8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRPKARYDRHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)

![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)


![5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2455970.png)
![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)

![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
![3-allyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455977.png)